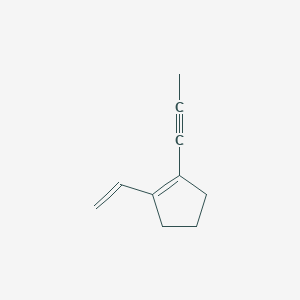
Cyclopentene, 1-ethenyl-2-(1-propynyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Vinyl-2-(1-propynyl)cyclopentene is an organic compound with the molecular formula C10H12. It features a cyclopentene ring substituted with a vinyl group and a propynyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Vinyl-2-(1-propynyl)cyclopentene can be synthesized through the vinylcyclopropane rearrangement. This reaction involves the conversion of a vinyl-substituted cyclopropane ring into a cyclopentene ring. The reaction is typically carried out under thermal conditions, often requiring temperatures above 400°C .
Industrial Production Methods
the vinylcyclopropane rearrangement is a key reaction that can be scaled up for industrial applications, given the appropriate reaction conditions and catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
1-Vinyl-2-(1-propynyl)cyclopentene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond in the propynyl group to a double or single bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bond.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions include various substituted cyclopentenes, cyclopentanones, and cyclopentadienes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Vinyl-2-(1-propynyl)cyclopentene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Vinyl-2-(1-propynyl)cyclopentene involves its ability to undergo cycloaddition reactions, particularly the [4 + 2] cycloaddition (Diels-Alder reaction). This reaction forms a six-membered ring, which is a key step in the synthesis of various cyclic compounds. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups attached to the vinyl and propynyl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentene: A simpler analog with a five-membered ring and no additional substituents.
1-Vinylcyclopentene: Similar structure but lacks the propynyl group.
2-Propynylcyclopentene: Similar structure but lacks the vinyl group.
Uniqueness
1-Vinyl-2-(1-propynyl)cyclopentene is unique due to the presence of both vinyl and propynyl groups on the cyclopentene ring. This dual substitution provides the compound with distinct reactivity and potential for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
176965-25-6 |
|---|---|
Formule moléculaire |
C10H12 |
Poids moléculaire |
132.2 g/mol |
Nom IUPAC |
1-ethenyl-2-prop-1-ynylcyclopentene |
InChI |
InChI=1S/C10H12/c1-3-6-10-8-5-7-9(10)4-2/h4H,2,5,7-8H2,1H3 |
Clé InChI |
XLXGERFHSGNDGG-UHFFFAOYSA-N |
SMILES |
CC#CC1=C(CCC1)C=C |
SMILES canonique |
CC#CC1=C(CCC1)C=C |
Synonymes |
Cyclopentene, 1-ethenyl-2-(1-propynyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















